5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the condensation of benzaldehyde with α,α,α-trifluoromethylacetic acid, followed by a series of oxidation and reduction reactions to form the desired product . The reaction conditions often include the use of organic solvents such as methanol, dimethyl sulfoxide (DMSO), and dichloromethane, with the reactions being carried out under controlled temperatures and atmospheric conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid: Differing by the position of the trifluoromethyl group.
5-Oxo-1-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid: Featuring a benzyl group instead of a phenyl group.
Uniqueness
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The trifluoromethyl group imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)8-2-1-3-9(5-8)16-6-7(11(18)19)4-10(16)17/h1-3,5,7H,4,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRHVZDPBWDWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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